Differentiation by the Presence of a Free Primary Alcohol for Synthetic Versatility vs. Deoxygenated Analogs
The primary differentiation is the presence of a reactive primary alcohol in the target compound, which is absent in the closely related analog (3E)-3-Ethylidene-1,1-bis(methoxymethyl)-4-methylcyclopentane (CAS 652154-92-2) . This functional group provides a critical synthetic handle for esterification, oxidation, or other transformations that are fundamental for incorporating this building block into more complex molecular frameworks. The deoxygenated analog cannot participate in these reactions without an additional, inefficient C-H activation step. While the high-strength differential evidence is limited to this structural comparison, it is a critical factor in synthetic route design.
| Evidence Dimension | Functional Group Composition |
|---|---|
| Target Compound Data | C12H22O3; Contains 1° alcohol, 2× MOM ethers, and an exocyclic olefin . |
| Comparator Or Baseline | (3E)-3-Ethylidene-1,1-bis(methoxymethyl)-4-methylcyclopentane (CAS 652154-92-2); C12H22O2; Lacks the primary alcohol, possessing a methyl group instead . |
| Quantified Difference | The target compound possesses 1 additional oxygen atom and 1 additional exchangeable hydrogen, enabling a wider range of chemical reactions. |
| Conditions | Structural comparison based on molecular formulas and functional group analysis from chemical databases. |
Why This Matters
For a scientific user, the presence of a free alcohol is the single most important feature for selecting this product over its deoxygenated analog, as it dictates the entire downstream synthetic pathway.
